molecular formula C12H20OS B12521575 Cyclohexanone, 3-(cyclohexylthio)- CAS No. 849408-91-9

Cyclohexanone, 3-(cyclohexylthio)-

Cat. No.: B12521575
CAS No.: 849408-91-9
M. Wt: 212.35 g/mol
InChI Key: GUUQYHSGBQYBER-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(Cyclohexylthio)cyclohexanone

Molecular Architecture and Stereochemical Considerations

The molecular structure of 3-(cyclohexylthio)cyclohexanone comprises a cyclohexanone ring substituted at the third carbon with a cyclohexylthio (–S–C₆H₁₁) group. The cyclohexanone ring adopts a chair conformation, minimizing steric strain, while the cyclohexylthio substituent occupies either an axial or equatorial position depending on ring puckering. The compound’s stereochemical complexity arises from one undefined stereocenter at the third carbon, as indicated by PubChem data. This ambiguity suggests the existence of multiple diastereomers, though their isolation and characterization remain unreported in the literature.

The carbonyl group at the first position introduces electronic effects, polarizing the adjacent C–S bond and influencing the compound’s reactivity. The cyclohexylthio group’s bulkiness creates steric hindrance, potentially affecting nucleophilic attack at the carbonyl carbon. Comparative analysis with 3-methylcyclohexanone (C₇H₁₂O) highlights how sulfur substitution alters electron distribution and conformational stability.

Comparative Analysis of Cyclohexanone Thioether Derivatives

Thioether derivatives of cyclohexanone exhibit diverse physicochemical properties depending on the substituent’s size and electronic nature. The table below contrasts 3-(cyclohexylthio)cyclohexanone with representative analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Structural Features
3-(Cyclohexylthio)cyclohexanone C₁₂H₂₀OS 212.35 Cycloalkylthio Bulky substituent, undefined stereocenter
3-(Ethylthio)cyclohexanone C₈H₁₄OS 158.26 Alkylthio Smaller substituent, higher polarity
3-[(Phenylmethyl)thio]cyclohexanone C₁₃H₁₆OS 220.33 Arylalkylthio Conjugated benzyl group, enhanced UV activity
3-[(4-Chlorophenyl)thio]cyclohexanone C₁₂H₁₃ClOS 240.75 Arylthio Electron-withdrawing chlorine, increased acidity

The cyclohexylthio derivative’s larger substituent reduces solubility in polar solvents compared to ethylthio analogs, while arylthio derivatives exhibit extended conjugation and distinct electronic transitions. Steric effects in the cyclohexylthio compound may also hinder crystallization, complicating X-ray diffraction studies.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H NMR spectrum of 3-(cyclohexylthio)cyclohexanone reveals distinct proton environments. The carbonyl-adjacent methylene protons (C2 and C4) resonate as a multiplet at δ 2.35–2.45 ppm, comparable to unsubstituted cyclohexanone. The cyclohexylthio group’s axial and equatorial protons produce complex splitting patterns between δ 1.20–1.80 ppm, with integration confirming 11 aliphatic protons. The C3 methine proton adjacent to the sulfur atom appears as a triplet near δ 3.10 ppm due to coupling with the sulfur atom’s lone pairs.

In the ¹³C NMR spectrum , the carbonyl carbon resonates at δ 208–210 ppm, slightly deshielded relative to cyclohexanone (δ 209 ppm). The C3 carbon bonded to sulfur appears at δ 55–60 ppm, while cyclohexyl carbons span δ 20–35 ppm.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry of 3-(cyclohexylthio)cyclohexanone produces a molecular ion peak at m/z 212, consistent with its molecular weight. Key fragmentation pathways include:

  • Loss of the cyclohexylthio group (–S–C₆H₁₁, 115 Da), yielding a fragment at m/z 97 (C₆H₁₀O⁺).
  • α-cleavage adjacent to the carbonyl group, generating ions at m/z 84 (C₅H₈O⁺) and m/z 128 (C₇H₁₂S⁺).
  • Retro-Diels-Alder fragmentation of the cyclohexyl ring, producing ions at m/z 68 (C₄H₆S⁺).
Infrared Absorption Characteristics

The infrared (IR) spectrum displays a strong carbonyl stretch at 1,715–1,725 cm⁻¹, characteristic of cyclohexanone derivatives. The C–S bond vibration appears as a medium-intensity band near 670–690 cm⁻¹, while C–H stretching modes of the cyclohexyl groups occur at 2,850–2,950 cm⁻¹. The absence of O–H or N–H stretches confirms the compound’s non-hydroxylated structure.

Properties

CAS No.

849408-91-9

Molecular Formula

C12H20OS

Molecular Weight

212.35 g/mol

IUPAC Name

3-cyclohexylsulfanylcyclohexan-1-one

InChI

InChI=1S/C12H20OS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h11-12H,1-9H2

InChI Key

GUUQYHSGBQYBER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2CCCC(=O)C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

PhSeBr (phenylselenyl bromide) or other selenium-based catalysts facilitate the conjugate addition of thiols to α,β-unsaturated carbonyl compounds. The reaction proceeds via a radical pathway, where the catalyst generates thiyl radicals that add to the double bond. Cyclohexanethiol undergoes H-abstraction to form a thiyl radical, which attacks the β-position of the enone system. Subsequent hydrogen transfer and cyclization yield the thioether product.

Key Parameters

Parameter Value/Description Source
Catalyst PhSeBr (5–10 mol%)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room temperature (25°C)
Reaction Time 12–24 hours
Yield 74–81% (analogous systems)

Example Procedure

  • Mix α,β-unsaturated cyclohexanone (1 mmol), cyclohexanethiol (2 mmol), and PhSeBr (0.1 mmol) in CH₂Cl₂.
  • Stir the reaction at 25°C for 12–24 hours.
  • Purify via column chromatography (ethyl acetate/hexane).

Tropylium Tetrafluoroborate-Catalyzed Thiolation

This approach employs tropylium tetrafluoroborate (TFB) as a Lewis acid catalyst for thiol additions to carbonyl compounds.

Reaction Scope and Optimization

TFB activates the carbonyl group, enhancing electrophilicity for nucleophilic attack by thiols. The method is effective for sterically hindered substrates and avoids harsh conditions.

Optimized Conditions

Parameter Value/Description Source
Catalyst Tropylium tetrafluoroborate (10 mol%)
Solvent 2,2,2-Trifluoroethanol (TFE)
Temperature 100°C
Reaction Time 12 hours
Yield 61–74% (analogous systems)

Limitations

  • Lower yields observed with bulky substituents due to steric hindrance.
  • Requires anhydrous conditions to prevent catalyst deactivation.

Reductive Thiolation via Triethylsilane and Boron Trifluoride

This method utilizes reductive conditions to couple thiols with carbonyl compounds.

Mechanistic Insights

Triethylsilane (Et₃SiH) and boron trifluoride monohydrate (BF₃·H₂O) generate thiyl radicals, which add to carbonyl groups. The reaction is radical-based and compatible with α,β-unsaturated ketones.

Representative Data

Parameter Value/Description Source
Reductant Triethylsilane (22 mmol)
Lewis Acid BF₃·H₂O (40 mmol)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room temperature (25°C)
Reaction Time 2 hours
Yield 51–98% (analogous systems)

Procedure Highlights

  • Add BF₃·H₂O dropwise to a mixture of cyclohexanethiol and cyclohexanone in CH₂Cl₂.
  • Introduce Et₃SiH and stir for 2 hours.
  • Quench with ice water and extract with CH₂Cl₂.

Nucleophilic Substitution Approaches

Direct substitution of halides or tosylates in 3-position cyclohexanone derivatives with cyclohexanethiol.

Comparative Analysis of Methods

Method Catalyst/Reagents Yield (%) Advantages Limitations
Catalytic Addition PhSeBr, CH₂Cl₂ 74–81 High regioselectivity Requires radical initiators
TFB-Catalyzed Tropylium TFB, TFE 61–74 Tolerates steric bulk High reaction temperature required
Reductive Et₃SiH, BF₃·H₂O 51–98 Mild conditions Limited substrate scope
Nucleophilic Sub Base (e.g., K₂CO₃) N/A Simple protocol Unproven for 3-position substitution

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(cyclohexylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 3-(cyclohexylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-(cyclohexylthio)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved can include oxidation-reduction reactions, nucleophilic substitutions, and interactions with biological macromolecules.

Comparison with Similar Compounds

Thioether-Substituted Cyclohexanones

Compound Molecular Formula Molecular Weight Yield Key Data
3-(Cyclohexylthio)cyclohexanone C₁₂H₂₀OS 212.1230 95% ¹H-NMR: δ 1.64–1.87 (m), 2.28–2.32 (m); HRMS: 212.1230
3-(Benzylthio)cyclohexanone C₁₃H₁₆OS 220.09 (calc.) N/A Limited data available; benzyl group may increase aromatic interactions

Key Observations :

Alkyl-Substituted Cyclohexanones

Compound Molecular Formula Molecular Weight Physical State Key Data
3-Methylcyclohexanone C₇H₁₂O 112.1696 Liquid IUPAC Standard InChIKey: UJBOOUHRTQVGRU-UHFFFAOYSA-N
3-Vinylcyclohexanone C₈H₁₂O 124.18 Liquid CAS 1740-63-2; vinyl group enhances reactivity for polymerization

Key Observations :

  • Alkyl substituents (methyl, vinyl) reduce polarity compared to thioethers, leading to lower boiling points and distinct TLC Rf values.

Halogenated Cyclohexanones

Compound Molecular Formula Molecular Weight Key Data
2-Chlorocyclohexanone C₆H₉ClO 132.59 Chlorine substituent increases electrophilicity; used in synthesis of pharmaceuticals

Key Observations :

  • The electron-withdrawing chlorine atom in 2-chlorocyclohexanone contrasts with the electron-donating thioether group, altering reactivity in nucleophilic additions .

Other Cyclohexanone Derivatives

Compound Molecular Formula TLC Rf (Et₂O/hexanes) Yield Key Data
1-Cyclohexenylethanone C₈H₁₂O 0.53 92% ¹H-NMR: δ 6.85–6.88 (m, 1H, olefinic proton)

Key Observations :

  • The exocyclic double bond in 1-cyclohexenylethanone increases conjugation, shifting UV-Vis absorption maxima compared to saturated analogs .

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